molecular formula C12H14N2O B11788163 N-Cyclopropylindoline-2-carboxamide

N-Cyclopropylindoline-2-carboxamide

Cat. No.: B11788163
M. Wt: 202.25 g/mol
InChI Key: CUBJUBNXUQDNNM-UHFFFAOYSA-N
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Description

N-Cyclopropylindoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of the carboxamide group at the 2-position of the indole ring enhances its ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylindoline-2-carboxamide typically involves the cyclization of indole derivatives with appropriate reagents. One common method includes the reaction of indole-2-carboxylic acid with cyclopropylamine under dehydrating conditions to form the desired carboxamide. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Cyclopropylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth . Additionally, the compound’s ability to form hydrogen bonds with enzymes and proteins enhances its inhibitory effects .

Comparison with Similar Compounds

Uniqueness: N-Cyclopropylindoline-2-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This modification enhances its binding affinity to certain molecular targets and improves its pharmacokinetic profile compared to other indole-2-carboxamide derivatives .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-cyclopropyl-2,3-dihydro-1H-indole-2-carboxamide

InChI

InChI=1S/C12H14N2O/c15-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)14-11/h1-4,9,11,14H,5-7H2,(H,13,15)

InChI Key

CUBJUBNXUQDNNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CC3=CC=CC=C3N2

Origin of Product

United States

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